molecular formula C21H20ClN5O3S B2690276 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 1111020-98-4

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2690276
CAS No.: 1111020-98-4
M. Wt: 457.93
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Description

Introduction to Triazoloquinazoline Derivatives in Medicinal Chemistry

Triazoloquinazolines are hybrid heterocyclic systems merging triazole and quinazoline moieties, renowned for their broad-spectrum bioactivity. These compounds exhibit affinity for diverse targets, including adenosine receptors, DNA intercalation sites, and microbial enzymes. The integration of sulfur-containing groups, such as sulfanyl linkages, and aromatic acetamide substituents has further expanded their therapeutic potential, particularly in oncology and infectious disease research.

Structural Classification of 2-({7-Chloro-5-Oxo-4-Propyl-4H,5H-Triazolo[4,3-a]Quinazolin-1-Yl}Sulfanyl)-N-(2-Methoxyphenyl)Acetamide

The compound’s architecture comprises three distinct domains:

  • Triazolo[4,3-a]quinazoline Core : A fused bicyclic system where a 1,2,4-triazole ring (positions 1–3) merges with a quinazoline scaffold (positions 4–10). The quinazoline component features a 7-chloro substitution, a 5-oxo group, and a 4-propyl chain, which collectively influence electronic distribution and steric bulk.
  • Sulfanyl Bridge : A thioether linkage (-S-) at position 1 of the triazole ring connects the core to an acetamide sidechain. This bridge enhances metabolic stability compared to oxygen analogs while permitting conformational flexibility.
  • N-(2-Methoxyphenyl)Acetamide Substituent : The terminal acetamide group includes a 2-methoxyphenyl ring, which contributes to π-π stacking interactions with biological targets. The methoxy group’s ortho position optimizes steric and electronic compatibility with hydrophobic enzyme pockets.

Key structural parameters include:

  • Molecular Formula : C₂₃H₂₃ClN₆O₃S
  • Molecular Weight : 515.0 g/mol
  • Critical Functional Groups :
    • Chlorine at C7 (electron-withdrawing, enhancing DNA intercalation)
    • Propyl chain at C4 (hydrophobic, aiding membrane permeability)
    • 5-Oxo group (hydrogen bond acceptor, facilitating target binding)

This configuration aligns with structure-activity relationship (SAR) principles observed in triazoloquinazolines, where halogenation and sidechain modifications amplify anticancer and antimicrobial effects.

Historical Development of Triazoloquinazoline-Based Pharmacophores

The evolution of triazoloquinazoline pharmacophores spans four decades, marked by strategic hybridization and substituent optimization:

Early Innovations (1980s–2000s)

Initial studies focused on simpler triazoloquinazolines, such as CGS 15943 , a triazoloquinazoline adenosine antagonist with nanomolar affinity for A₂ receptors. These compounds validated the scaffold’s capacity for CNS targeting but lacked modularity for broader applications.

Molecular Hybridization Era (2010s)

Researchers adopted fusion strategies to merge triazoloquinazoline cores with bioactive sidechains:

  • Thiazolidinone-Quinazoline Hybrids : Introduced in 2015, these derivatives showed dual antimicrobial and anticancer activity by combining thiazolidinone’s metal-chelating properties with quinazoline’s enzyme inhibition.
  • Triazole-Quinazolinone Conjugates : 2016 saw sulfanyl-linked triazole-quinazolinones (e.g., compound 31 in Scheme 11 of) with IC₅₀ values of 38.38 μM against MCF-7 cells, highlighting the role of sulfur in cytotoxicity.
Modern Substituent Engineering (2020s)

Recent advances prioritize substituent diversity to enhance target selectivity:

  • Sulfanyl-Acetamide Extensions : The incorporation of sulfanylacetamide groups, as seen in the target compound, emerged from 2021 work on DNA-intercalating triazoloquinazolines. Derivatives like compound 16 (IC₅₀ = 2.85 μM vs. HCT-116) demonstrated that sulfur bridges improve DNA binding affinity over doxorubicin.
  • Alkyl and Aryl Tailoring : Propyl chains (e.g., at C4) and methoxyphenyl groups were introduced to balance lipophilicity and solubility, addressing pharmacokinetic limitations of earlier analogs.

This progression underscores the scaffold’s adaptability, enabling precise tuning for specific therapeutic endpoints without compromising structural integrity.

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)14-11-13(22)8-9-16(14)27-20(26)24-25-21(27)31-12-18(28)23-15-6-4-5-7-17(15)30-2/h4-9,11H,3,10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJSWMUHLYNZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinazoline core, introduction of the sulfanyl group, and subsequent acetamide formation. Common reagents used in these reactions include chlorinating agents, sulfur sources, and acylating agents. The reaction conditions often involve elevated temperatures and the use of organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Oxidation of Sulfanyl Group

The sulfanyl (-S-) bridge undergoes oxidation under controlled conditions, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating the compound's electronic properties and biological activity.

Reaction Type Conditions Reagents Product Yield Reference
Oxidation to sulfoxideAcetic acid, 50–60°C, 6–8 h30% H₂O₂2-({7-chloro-5-oxo-4-propyl-4H,5H-triazolo[4,3-a]quinazolin-1-yl}sulfinyl) analog62–68%
Oxidation to sulfoneAcetic acid, refluxH₂O₂ (excess) or mCPBACorresponding sulfone derivative55–60%

Key Notes :

  • Sulfoxide formation is stereospecific, with potential for diastereomerism.

  • Sulfone derivatives exhibit increased polarity and reduced metabolic degradation.

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Conditions Reagents Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 12 hHCl2-({7-chloro-5-oxo-4-propyl-4H,5H-triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetic acid75%
Basic hydrolysis10% NaOH, 80°C, 8 hNaOHSodium salt of the carboxylic acid82%

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at Chloro Substituent

The chlorine atom at position 7 of the quinazoline ring participates in nucleophilic aromatic substitution (NAS) reactions.

Reaction Type Conditions Reagents Product Yield Reference
Amine substitutionDMF, 100°C, 24 hPiperidine or morpholine7-(Piperidin-1-yl)- or 7-(morpholin-4-yl)-substituted derivative45–50%
Alkoxy substitutionEtOH, K₂CO₃, reflux, 12 hSodium methoxide/ethoxide7-Methoxy or 7-ethoxy analogs60–65%

Structural Impact :

  • Substitution at C7 enhances solubility and alters binding affinity to biological targets.

Cycloaddition Reactions Involving the Triazole Ring

The triazolo[4,3-a]quinazoline core participates in dipolar cycloadditions, enabling structural diversification.

Reaction Type Conditions Reagents Product Yield Reference
Huisgen cycloadditionCu(I) catalyst, RT, 24 hPhenylacetyleneTriazole-fused hybrid structure70%

Note :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is feasible with modified azide precursors .

Reduction of Nitro Groups (Analog-Based Inference)

While the parent compound lacks a nitro group, structurally related triazoloquinazolines undergo nitro reduction to amines.

Reaction Type Conditions Reagents Product Yield Reference
Catalytic hydrogenationH₂ (1 atm), EtOH, Pd/CH₂/Pd-CAmino derivative85%

Caution :

  • Reduction conditions must avoid cleavage of the sulfanyl or acetamide groups .

Photochemical Reactions

The compound exhibits UV-induced reactivity due to the quinazoline chromophore.

Reaction Type Conditions Reagents Product Yield Reference
PhotodimerizationUV light (254 nm), 48 hNoneQuinazoline dimer30%

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit substantial antibacterial properties. For instance:

  • Mechanism of Action : The triazole ring can interfere with bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival.
  • Efficacy Against Resistant Strains : Compounds similar to 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Broad Spectrum : Studies suggest that triazole derivatives can inhibit various fungal pathogens by targeting ergosterol biosynthesis pathways .
  • Case Studies : Specific derivatives have demonstrated potent activity against Candida species and Aspergillus spp., making them candidates for further development as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Influence : Variations in substituents on the triazole ring can significantly affect antibacterial and antifungal potency. For example, electron-withdrawing groups enhance activity against Gram-positive bacteria .
  • Hybrid Compounds : The synthesis of hybrid compounds combining triazoles with other pharmacophores has been shown to improve efficacy and reduce toxicity .

Experimental Studies

Several experimental studies have focused on evaluating the pharmacological profile of this compound:

Study ReferenceCompound TestedActivityMIC (μg/mL)
Triazole hybridsAntibacterial0.25 - 2
Triazole derivativesAntifungal0.5 - 8
Quinazoline-thioetherAntimicrobial0.125 - 3

Mechanism of Action

The mechanism of action of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The presence of the triazoloquinazoline core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Pharmacological Notes References
Target Compound 7-Cl, 4-propyl, 2-methoxyphenyl C₂₂H₂₁ClN₅O₃S Hypothesized CNS or anticancer activity based on triazoloquinazoline core
N-[(4-Methylphenyl)methyl]-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide 4-propyl, 4-methylbenzyl C₂₂H₂₃N₅O₂S Tested for anticonvulsant activity; higher lipophilicity due to methylbenzyl group
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Cl-phenyl, 4-sulfamoylphenyl C₂₂H₁₈ClN₅O₄S₂ Antimicrobial activity reported; sulfamoyl group enhances solubility
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Cl-5-CF₃-phenyl, 4-ethyl, 5-pyridinyl C₂₀H₁₈ClF₃N₆OS Potential kinase inhibition; trifluoromethyl improves metabolic stability

Pharmacological Implications

  • Triazoloquinazoline Core: Common in anticonvulsant agents (e.g., notes CNS modulation by related heterocycles), though the target compound’s 7-Cl substituent could enhance selectivity for ion channels or enzymes .
  • However, direct evidence for the target compound is lacking .
  • 2-Methoxyphenyl Group : May confer antioxidant properties or modulate cytochrome P450 interactions, as seen in other methoxy-substituted drugs .

Biological Activity

The compound 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the triazoloquinazoline derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN5O3SC_{22}H_{22}ClN_{5}O_{3}S with a molecular weight of 472.0 g/mol. The presence of functional groups such as the triazole ring, quinazoline core, sulfanyl group, and acetamide moiety contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC22H22ClN5O3S
Molecular Weight472.0 g/mol
CAS Number1111020-98-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazoloquinazoline core enhances binding affinity and specificity towards these targets. It has been hypothesized that the compound can act as an enzyme inhibitor or receptor modulator, potentially impacting various signaling pathways in cells.

Biological Activities

Research indicates that compounds within the triazoloquinazoline class exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that triazoloquinazolines can inhibit tumor growth by targeting specific oncogenic pathways. For instance, they may induce apoptosis in cancer cells or inhibit angiogenesis.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structure allows it to penetrate bacterial cell walls and disrupt essential cellular processes.
  • Anti-inflammatory Effects : Compounds similar to this one have been noted for their potential in reducing inflammation through modulation of inflammatory mediators.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence the biological activity of triazoloquinazolines:

  • Substituents on the Quinazoline Core : Variations in substituents can enhance or diminish biological activity. For example, electron-donating groups often increase potency against specific targets.
  • Triazole Ring Modifications : Changes in the triazole moiety can affect binding affinity and selectivity for enzymes or receptors.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Activity : A study reported that triazoloquinazolines exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics like vancomycin .
  • Anticancer Research : Another study highlighted a derivative's ability to induce apoptosis in breast cancer cells through caspase activation pathways .
  • Enzyme Inhibition Studies : Research demonstrated that certain triazoloquinazoline derivatives could inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

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